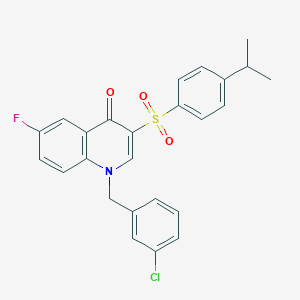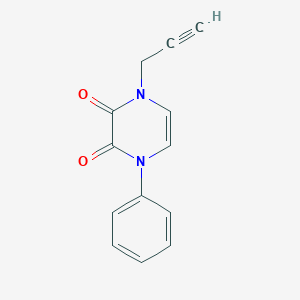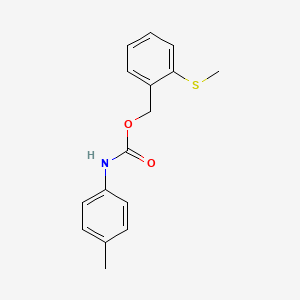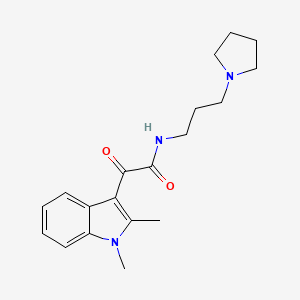![molecular formula C18H13FN4O2S3 B3017693 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428359-08-3](/img/structure/B3017693.png)
2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors. The synthesis involved structural modifications of tazemetostat .科学的研究の応用
Anticancer Activity
The compound 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its structural characteristics, shares similarities with molecules that have been synthesized and tested for their anticancer activities. For instance, compounds with fluorobenzyl and thieno[3,2-d]pyrimidin-2-yl moieties have been explored for their potential against various cancer cell lines. A notable study reported the synthesis of fluoro substituted benzo[b]pyran derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). This suggests that modifications to the thieno[3,2-d]pyrimidin-2-yl scaffold, such as introducing a 2-fluorobenzyl group, could potentially enhance anticancer efficacy.
Synthetic Methodologies for Heterocyclic Compounds
The synthesis of heterocyclic compounds bearing the thieno[3,2-d]pyrimidin-2-yl core is of significant interest due to their broad spectrum of biological activities. A study detailed the synthetic route for creating fused thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as building blocks, showcasing the versatility of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry (Janardhan et al., 2014). This research highlights the potential for developing novel synthetic methodologies that could be applied to the synthesis of compounds like this compound, aiming at discovering new therapeutic agents.
Exploration of Biological Activities
Compounds featuring the thieno[3,2-d]pyrimidin-2-yl moiety have been explored for a variety of biological activities beyond anticancer effects. For example, the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antinociceptive activities, indicating the therapeutic versatility of this chemical scaffold (Alam et al., 2010). This suggests that derivatives such as this compound could potentially exhibit a range of biological activities worthy of further investigation.
将来の方向性
The future directions for this compound could involve further optimization and evaluation as EZH2 inhibitors . These compounds have shown promising antitumor activity against various cancer cell lines . Therefore, they could be an attractive chemical tool for the development of new anticancer drugs.
作用機序
Target of Action
The primary target of this compound is a protein called soluble guanylate cyclase (sGC) . This protein is present in vascular cells and platelets .
Mode of Action
The compound is expected to stimulate sGC . The stimulation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells. This increase in cGMP levels can lead to a series of biochemical reactions that result in the relaxation of smooth muscle cells.
特性
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S3/c19-12-4-2-1-3-11(12)9-23-16(25)15-13(5-7-26-15)21-18(23)28-10-14(24)22-17-20-6-8-27-17/h1-8H,9-10H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEVBAWFHFZQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)
![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)





![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

